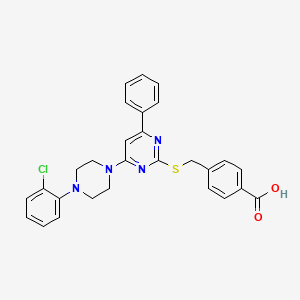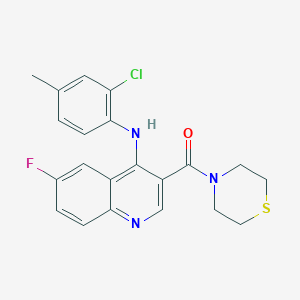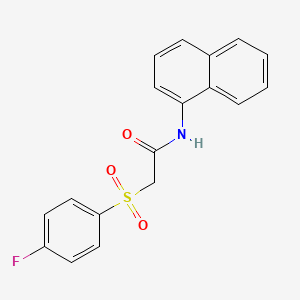
4-(((4-(4-(2-Chlorophenyl)piperazin-1-yl)-6-phenylpyrimidin-2-yl)thio)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
J14: es un inhibidor reversible de la sulfiredoxina, una proteína involucrada en la reducción de peroxiredoxinas, que son enzimas antioxidantes. Al inhibir la sulfiredoxina, J14 induce estrés oxidativo dentro de las células, lo que lleva a la acumulación de especies reactivas de oxígeno (ROS) y posterior citotoxicidad, particularmente en las células cancerosas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de J14 implica múltiples pasos, comenzando típicamente con la preparación de la estructura central, seguida de modificaciones de grupos funcionales para lograr las propiedades químicas deseadas. La ruta sintética específica y las condiciones de reacción pueden variar, pero generalmente implican:
Formación de la estructura central: Este paso a menudo incluye el uso de compuestos aromáticos e involucra reacciones como la acilación o alquilación de Friedel-Crafts.
Modificaciones de grupos funcionales: Los pasos subsiguientes pueden incluir halogenación, nitración o sulfonación para introducir grupos funcionales que mejoran la actividad y selectividad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como recristalización, cromatografía en columna o HPLC para lograr alta pureza.
Métodos de producción industrial: La producción industrial de J14 probablemente implicaría escalar el proceso de síntesis de laboratorio, optimizar las condiciones de reacción para lotes más grandes y garantizar una calidad y pureza consistentes. Esto puede incluir el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones: J14 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: J14 puede oxidarse bajo ciertas condiciones, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en J14, alterando potencialmente su actividad.
Sustitución: J14 puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, afectando sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Reactivos como halógenos, ácidos o bases pueden facilitar reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: J14 se utiliza como un compuesto de herramienta para estudiar el papel de la sulfiredoxina en el estrés oxidativo y la biología redox. Ayuda a los investigadores a comprender los mecanismos de la defensa antioxidante y la regulación de ROS.
Biología: En la investigación biológica, J14 se emplea para investigar los efectos del estrés oxidativo en los procesos celulares. Es particularmente útil en el estudio de la biología de las células cancerosas, ya que induce citotoxicidad en las células cancerosas al aumentar los niveles de ROS.
Medicina: J14 tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inducir selectivamente la muerte en las células cancerosas. También se está explorando su papel en la modulación de enfermedades relacionadas con el estrés oxidativo.
Industria: En el sector industrial, J14 se puede utilizar en el desarrollo de nuevos fármacos dirigidos a las vías del estrés oxidativo. También puede encontrar aplicaciones en la producción de antioxidantes y otros compuestos relacionados.
Mecanismo De Acción
J14 ejerce sus efectos al inhibir la sulfiredoxina, una enzima que reduce las peroxiredoxinas oxidadas. Al bloquear esta reducción, J14 provoca una acumulación de peroxiredoxinas oxidadas, lo que lleva a un aumento de los niveles de ROS dentro de las células. Los niveles elevados de ROS inducen estrés oxidativo, lo que resulta en daño celular y apoptosis, particularmente en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen las vías de señalización sensibles al redox y la vía apoptótica mitocondrial .
Comparación Con Compuestos Similares
Compuestos similares:
Sulforafano: Otro compuesto que induce estrés oxidativo al modular las vías redox.
Butionina sulfoximina: Inhibe la síntesis de glutatión, lo que lleva a un aumento de los niveles de ROS.
Auranofina: Inhibe la reductasa de tioredoxina, lo que resulta en estrés oxidativo.
Singularidad de J14: J14 es único en su inhibición específica de la sulfiredoxina, que impacta directamente el sistema antioxidante de peroxiredoxina. Este mecanismo específico permite la inducción selectiva del estrés oxidativo en las células cancerosas, lo que convierte a J14 en una valiosa herramienta en la investigación del cáncer y las posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
4-[[4-[4-(2-chlorophenyl)piperazin-1-yl]-6-phenylpyrimidin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O2S/c29-23-8-4-5-9-25(23)32-14-16-33(17-15-32)26-18-24(21-6-2-1-3-7-21)30-28(31-26)36-19-20-10-12-22(13-11-20)27(34)35/h1-13,18H,14-17,19H2,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHUJZXWKLIBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC(=NC(=C3)C4=CC=CC=C4)SCC5=CC=C(C=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B2886390.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

![2-methyl-3-phenyl-8-(4-phenylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2886396.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B2886398.png)

![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2886403.png)
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
![ethyl 4-[2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2886406.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(2E)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)
![tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B2886409.png)
